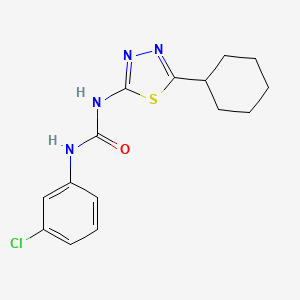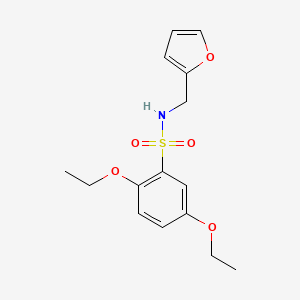
(2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine, also known as DMIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. DMIA is a derivative of indole, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. The unique chemical structure of DMIA makes it a promising candidate for the synthesis of novel drugs that can target specific biological pathways and treat various diseases.
Mecanismo De Acción
The mechanism of action of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine is not fully understood, but several studies have suggested that it acts by modulating various biological pathways. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine can induce the expression of genes that promote apoptosis and inhibit the growth of cancer cells. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects
(2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been shown to improve mitochondrial function and reduce oxidative stress, which can contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine is its ability to selectively target specific biological pathways, which can make it a promising candidate for the development of new drugs. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine also exhibits low toxicity and can be easily synthesized in the laboratory. However, one of the main limitations of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine is its poor solubility in water, which can make it difficult to administer in vivo. In addition, (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research on (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine. One of the most promising areas of research is the development of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine-based drugs for the treatment of cancer. Several studies have reported that (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine exhibits significant anticancer activity, and further research is needed to determine its efficacy in clinical trials. Another area of future research is the development of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been shown to improve cognitive function in animal models of these diseases, and further research is needed to determine its potential as a neuroprotective agent. Finally, future research is needed to optimize the synthesis of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine and improve its solubility and bioavailability in vivo.
Métodos De Síntesis
The synthesis of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine involves several steps, including the condensation of 2,5-dimethylbenzaldehyde and indole-3-carboxaldehyde, followed by reduction and deprotection reactions. The process of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine synthesis has been optimized over the years, and several methods have been developed to improve the yield and purity of the final product. The most commonly used method involves the use of catalytic hydrogenation and acid-catalyzed deprotection.
Aplicaciones Científicas De Investigación
(2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been extensively studied for its potential applications in the development of new drugs. Several studies have reported that (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine exhibits significant anticancer activity and can induce apoptosis in cancer cells. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. In addition, (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been investigated for its potential use as a neuroprotective agent and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-7-8-13(2)17(9-12)19-11-14-10-18-16-6-4-3-5-15(14)16/h3-10,18-19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKSKHVZMBPHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-ylmethyl)-2,5-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)
![4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)


![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)
![9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5691636.png)
![N-methyl-3-piperidin-3-yl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5691638.png)
![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)
![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)

![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)